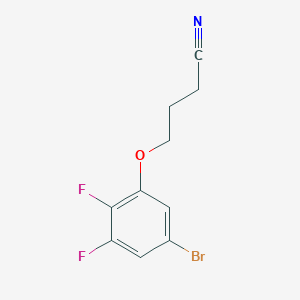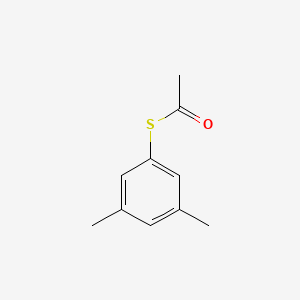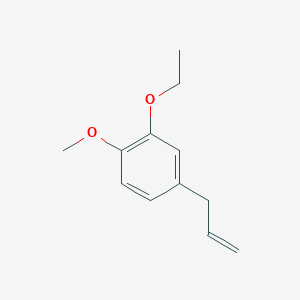
3-(4-iso-Butylphenyl)-3-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-iso-Butylphenyl)-3-pentanol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, which is further substituted with an iso-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iso-Butylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(4-iso-Butylphenyl)-3-pentanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers high yield and selectivity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 3-(4-iso-Butylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-(4-iso-Butylphenyl)-3-pentanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 3-(4-iso-Butylphenyl)-3-pentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 3-(4-iso-Butylphenyl)-3-pentanone.
Reduction: 3-(4-iso-Butylphenyl)-3-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(4-iso-Butylphenyl)-3-pentanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for studying the behavior of similar alcohols in biological systems .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and analgesic effects. It may be used as a lead compound for the development of new drugs targeting specific pathways involved in inflammation and pain .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also employed in the production of specialty chemicals and as a solvent in various applications .
作用機序
The mechanism of action of 3-(4-iso-Butylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their function and activity .
類似化合物との比較
3-(4-iso-Butylphenyl)-3-pentanone: The ketone analog of 3-(4-iso-Butylphenyl)-3-pentanol, which can be synthesized through oxidation.
3-(4-iso-Butylphenyl)-3-pentane: The fully reduced form of the compound, obtained through reduction.
3-(4-Methylphenyl)-3-pentanol: A similar alcohol with a methyl group instead of an iso-butyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its iso-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-15(16,6-2)14-9-7-13(8-10-14)11-12(3)4/h7-10,12,16H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYGDTTXRBHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B7993364.png)






![Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol](/img/structure/B7993429.png)




